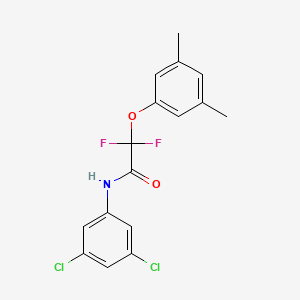

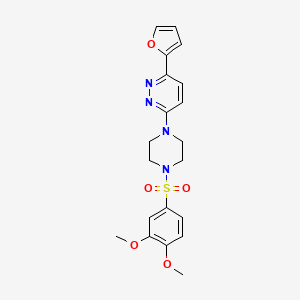

N-(1,3-benzodioxol-5-yl)-1-benzyl-2-oxopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various carboxamide derivatives has been explored in the provided papers. For instance, the synthesis of cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involved the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study reported the preparation of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides from corresponding benzamide derivatives, showing potent binding affinity for serotonin 5-HT3 and dopamine D2 receptors . Additionally, the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin and noradrenaline reuptake inhibitors was described, with compound 18 selected for further preclinical evaluation .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, their oxidized forms, and copper(II) complexes, revealing stable planar geometries around the central ion . The structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was also unambiguously assigned by X-ray diffraction analysis .

Chemical Reactions Analysis

The papers describe various chemical reactions, including cyclocondensation, condensation, and oxidation, to synthesize the carboxamide derivatives. For example, cyclocondensation of carbohydrazones with thioglycolic acid in DMF led to the formation of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives .

Physical and Chemical Properties Analysis

The synthesized compounds were characterized by various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR, to elucidate their physical and chemical properties. The compounds exhibited diverse biological activities, such as cytotoxicity against human cancer cell lines , binding affinity for neurotransmitter receptors , and antioxidant activity . The cytotoxicity of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes was particularly notable against breast cancer and prostate adenocarcinoma cell lines .

Applications De Recherche Scientifique

Antioxidant Properties

N-(1,3-benzodioxol-5-yl)-1-benzyl-2-oxopyridine-3-carboxamide derivatives have been synthesized and tested for their antioxidant properties. In one study, a set of novel derivatives demonstrated potent antioxidant activity, surpassing even well-known antioxidants like ascorbic acid in certain assays. The structural variations in these derivatives influenced their antioxidant potential, showcasing the significance of structural configuration in biological activity (Tumosienė et al., 2019).

Antimicrobial Activity

Derivatives of this compound have been explored for antimicrobial applications. Synthesis and characterization of such derivatives revealed their potential in inhibiting the growth of various bacterial strains. Molecular docking studies further supported their promise as antimicrobial agents (Talupur et al., 2021).

Antitumor Activity

Investigations into the antitumor activity of certain this compound derivatives have shown promising results. The synthesis of new derivatives and subsequent testing revealed significant inhibitory effects on the in vitro growth of human tumor cells. This highlights the compound's potential in the development of innovative anticancer agents (Ostapiuk et al., 2017).

Anticonvulsant Properties

Derivatives of this compound have been synthesized and evaluated for anticonvulsant properties. Certain analogues demonstrated significant activity in preliminary screens, hinting at their potential utility in treating convulsions (Aboul-Enein et al., 2012).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-benzyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-19(21-15-8-9-17-18(11-15)26-13-25-17)16-7-4-10-22(20(16)24)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUMCOENKUJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)

![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)